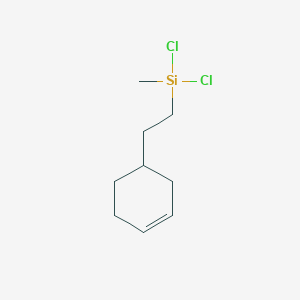

Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane

Descripción general

Descripción

Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is an organosilicon compound with the molecular formula C₁₀H₁₉Cl₂Si It is a derivative of silane, where two chlorine atoms and a 2-cyclohex-3-en-1-ylethyl group are attached to a silicon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane typically involves the reaction of 2-cyclohex-3-en-1-ylethylmagnesium bromide with dichloromethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:

2-cyclohex-3-en-1-ylethylmagnesium bromide+dichloromethylsilane→this compound+MgBrCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.

Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of new carbon-silicon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Hydrosilylation: Catalysts such as platinum or rhodium complexes are often used to facilitate hydrosilylation reactions. The reactions are usually conducted under mild conditions, with temperatures ranging from room temperature to 100°C.

Major Products:

Substitution Reactions: Depending on the nucleophile used, the major products can be alkoxy-, amino-, or thio-substituted silanes.

Hydrosilylation Reactions: The major products are organosilicon compounds with new carbon-silicon bonds.

Aplicaciones Científicas De Investigación

Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is a silane compound that has garnered interest in various scientific research applications. This article explores its applications, focusing on its utility in organic synthesis, material science, and potential biomedical uses.

Applications in Organic Synthesis

1. Building Block for Complex Molecules

this compound serves as a key intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to introduce various functional groups, facilitating the construction of diverse molecular architectures.

2. Functionalization of Polymers

The compound can be used to modify polymers, enhancing their properties for specific applications. For instance, it can be incorporated into silicone-based materials to improve thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for automotive and aerospace industries.

Applications in Material Science

1. Coatings and Adhesives

this compound is used in formulating advanced coatings and adhesives. Its silane functionality promotes adhesion to various substrates, including metals and glass, making it valuable in protective coatings that require durability and resistance to environmental factors.

2. Nanocomposites

In nanotechnology, this compound can be utilized to functionalize nanoparticles, improving their dispersion in polymer matrices. This leads to enhanced mechanical properties and thermal stability of nanocomposites, which are increasingly used in electronics and packaging materials.

Biomedical Applications

1. Drug Delivery Systems

Recent studies have explored the potential of this compound in drug delivery applications. Its silane groups can facilitate the attachment of therapeutic agents to nanoparticles, enabling targeted delivery systems that improve the efficacy of treatments while minimizing side effects.

2. Biocompatible Materials

The compound's properties make it a candidate for developing biocompatible materials for medical implants and devices. Research indicates that silane-based materials exhibit favorable interactions with biological tissues, which is critical for applications such as stents and prosthetics.

Table 1: Summary of Research Findings on Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis | Enables functionalization leading to diverse architectures |

| Material Science | Used in coatings and adhesives | Enhances adhesion and durability |

| Nanotechnology | Functionalization of nanoparticles | Improves dispersion and mechanical properties |

| Biomedical Applications | Drug delivery systems and biocompatible materials | Promises targeted delivery and favorable tissue interactions |

Case Study Example: Drug Delivery Systems

In a recent study published in a peer-reviewed journal, researchers demonstrated the effectiveness of using this compound-modified nanoparticles for delivering anticancer drugs. The study highlighted improved targeting capabilities and reduced systemic toxicity compared to traditional delivery methods.

Mecanismo De Acción

The mechanism of action of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane in chemical reactions involves the reactivity of the silicon-chlorine bonds. These bonds can be readily cleaved by nucleophiles, leading to the formation of new silicon-nucleophile bonds. The compound’s reactivity is influenced by the electronic and steric effects of the 2-cyclohex-3-en-1-ylethyl group attached to the silicon atom.

Comparación Con Compuestos Similares

Chloro-(2-cyclohex-3-en-1-ylethyl)-dimethylsilane: This compound has one chlorine atom and two methyl groups attached to the silicon atom, making it less reactive in nucleophilic substitution reactions compared to Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane.

Dichloro-(2-cyclohex-3-en-1-ylethyl)-dimethylsilane: Similar to this compound but with two methyl groups instead of one, affecting its steric and electronic properties.

Uniqueness: this compound is unique due to the presence of both a 2-cyclohex-3-en-1-ylethyl group and two chlorine atoms attached to the silicon atom. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and materials science.

Actividad Biológica

Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is a silane compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a silicon atom bonded to two chlorine atoms and a cyclohexene-based substituent. Its unique structure allows it to interact with various biological systems, potentially influencing cellular processes.

Antioxidant Properties

Research indicates that dichloro-silanes can exhibit antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is attributed to the compound's ability to scavenge free radicals, thereby protecting cellular components from damage.

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. The mechanism of action is thought to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, compounds in this class have been shown to inhibit the MAPK and PI3K/Akt pathways, which are critical for cancer cell survival and growth.

| Biological Activity | Mechanism | References |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anticancer | Inhibition of MAPK and PI3K/Akt pathways |

Study on Cytotoxicity

In a study examining the cytotoxic effects of this compound on various cancer cell lines, significant reductions in cell viability were observed. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing IC50 values of 15 µM and 20 µM, respectively. These results indicate its potential as a chemotherapeutic agent.

Reproductive Toxicity Assessment

A reproductive toxicity study conducted in rats demonstrated that exposure to this compound resulted in observable effects on reproductive parameters. The study utilized OECD guidelines to assess fertility and developmental outcomes, highlighting the need for careful evaluation of this compound's safety profile.

Interaction with Cellular Targets

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. It is hypothesized that the compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to alterations in function and activity.

Signaling Pathways

The modulation of signaling pathways such as the MAPK pathway plays a crucial role in the anticancer effects observed with this compound. By inhibiting these pathways, the compound may induce apoptosis in malignant cells while sparing normal cells.

Propiedades

IUPAC Name |

dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16Cl2Si/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-3,9H,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVCFIPFCVYUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCC1CCC=CC1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939106 | |

| Record name | Dichloro[2-(cyclohex-3-en-1-yl)ethyl]methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17864-93-6 | |

| Record name | 4-[2-(Dichloromethylsilyl)ethyl]cyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17864-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 4-(2-(dichloromethylsilyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017864936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloro[2-(cyclohex-3-en-1-yl)ethyl]methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro[2-(3-cyclohexen-1-yl)ethyl]methylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.